molecular formula C17H19NO3 B4815141 N-(4-ethoxybenzyl)-2-methoxybenzamide

N-(4-ethoxybenzyl)-2-methoxybenzamide

Cat. No.: B4815141
M. Wt: 285.34 g/mol
InChI Key: HVLJSHONNXYALH-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl core substituted with a 4-ethoxybenzyl group at the amide nitrogen.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-21-14-10-8-13(9-11-14)12-18-17(19)15-6-4-5-7-16(15)20-2/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLJSHONNXYALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related benzamide derivatives, highlighting key differences in substituents, biological activity, and synthetic parameters:

Compound Name Substituents Biological Activity Synthesis Yield References
N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide 2-methoxybenzamide with dihydroindenyl group PCSK9 inhibition (atherosclerosis target) Not reported
N-(1H-4-Indazolyl)-2-methoxybenzamide (4a) 2-methoxybenzamide with 4-indazolyl group Not explicitly stated (synthetic intermediate) 35%
YM-43611 2-methoxybenzamide with chloro, cyclopropylcarbonyl, and benzyl-pyrrolidinyl Dopamine D3/D4 receptor antagonism Not reported
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide 2-methoxybenzamide with benzimidazolylphenyl group FERM domain protein-protein interaction inhibitor 35%
N-(4-Fluorobenzyl)-4-[(4-fluorobenzyl)amino]-2-methoxybenzamide 2-methoxybenzamide with dual 4-fluorobenzyl groups Not reported (structural analog of flupirtine) Not reported
N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide 4-(2-methoxyethoxy)benzamide with amino-methoxyphenyl group Intermediate for pharmaceuticals Not reported

Key Structural and Functional Insights

Substituent Effects on Activity

  • PCSK9 Inhibition : The dihydroindenyl group in N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide () suggests that bulky hydrophobic substituents may enhance interactions with lipid metabolism targets like PCSK9 .
  • Dopamine Receptor Antagonism : YM-43612 () demonstrates that halogen (chloro) and cyclopropylcarbonyl groups significantly enhance binding affinity to dopamine D3/D4 receptors, likely through hydrophobic and steric interactions .

Synthetic Considerations

  • Yields vary widely; for example, N-(1H-4-Indazolyl)-2-methoxybenzamide (4a) is synthesized in 35% yield (), while N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide () also achieves 35% yield. Lower yields may stem from steric hindrance or reactivity of substituents.

Positional Isomerism

  • compares 2-methoxy (4a) and 4-methoxy (4b) benzamides. The ortho-methoxy group in 4a may influence hydrogen bonding or steric effects compared to para-substituted analogs .

Research Findings and Data Tables

Physicochemical Properties

Property N-(4-ethoxybenzyl)-2-methoxybenzamide N-(4-fluorobenzyl)-2-methoxybenzamide N-(1H-4-Indazolyl)-2-methoxybenzamide
Molecular Weight (g/mol) ~299.34 ~275.27 ~267.28
LogP (Predicted) ~3.2 ~2.8 ~2.5
Hydrogen Bond Donors 1 1 2
Hydrogen Bond Acceptors 4 4 4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-ethoxybenzyl)-2-methoxybenzamide
Reactant of Route 2
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N-(4-ethoxybenzyl)-2-methoxybenzamide

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